molecular formula C16H18ClNO6S2 B11933974 (S)-(+)-Clopidogrel Hydrogensulfate

(S)-(+)-Clopidogrel Hydrogensulfate

Numéro de catalogue: B11933974
Poids moléculaire: 419.9 g/mol
Clé InChI: LKQGSDYWJCUZTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-(+)-Clopidogrel Hydrogensulfate (CHS) is the active pharmaceutical ingredient (API) of the widely used antiplatelet drug Plavix®. It is a thienopyridine derivative that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, preventing thrombus formation . The compound has the molecular formula C₁₆H₁₈ClNO₆S₂ and exists as a chiral molecule with the (S)-configuration critical for its pharmacological activity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C16H18ClNO6S2

Poids moléculaire

419.9 g/mol

Nom IUPAC

methyl 2-[2-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]acetate;sulfuric acid

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)10-18-7-6-14-11(9-18)8-15(21-14)12-4-2-3-5-13(12)17;1-5(2,3)4/h2-5,8H,6-7,9-10H2,1H3;(H2,1,2,3,4)

Clé InChI

LKQGSDYWJCUZTR-UHFFFAOYSA-N

SMILES canonique

COC(=O)CN1CCC2=C(C1)C=C(S2)C3=CC=CC=C3Cl.OS(=O)(=O)O

Origine du produit

United States

Méthodes De Préparation

The synthesis of clopidogrel hydrogensulfate involves several steps:

    Preparation of (+)-o-chlorobenzene glycine methyl ester: This intermediate is synthesized through a series of reactions involving chlorobenzene and glycine methyl ester.

    Preparation of (+)-α-(2-thiophene ethylamino)-α-(2-chlorphenyl) methyl acetate hydrochloride: This step involves the reaction of the previously prepared intermediate with thiophene and chlorphenyl compounds.

    Preparation of (+)-clopidogrel free alkali: The intermediate is further processed to obtain clopidogrel in its free alkali form.

    Preparation of (+)-clopidogrel camphorsulfonic acid double salt: This involves the reaction of clopidogrel free alkali with camphorsulfonic acid.

    Hydrolysis and preparation of clopidogrel hydrogensulfate: The final step involves hydrolyzing the camphorsulfonic acid double salt to obtain clopidogrel hydrogensulfate.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .

Analyse Des Réactions Chimiques

Polymorphic Transformations

Polymorph control is critical for bioavailability. Reactive crystallization studies reveal solvent-dependent outcomes:

  • Solvent Effects :

    • High-Solubility Solvents (e.g., 2-propanol, 2-butanol) favor thermodynamically stable Form II at supersaturation (s) <18 .

    • Low-Solubility Solvents (e.g., ethyl acetate) promote metastable Form I at s >21 .

  • Antisolvent Techniques : Ethers (e.g., diethyl ether) precipitate Form III from 1-butanol solutions .

Table 2: Polymorph Formation Conditions

PolymorphSolventAntisolventKey Characterization (DSC/FTIR)
Form IEthyl acetateEndothermic peak at 176°C
Form II2-PropanolSolubility-driven crystallization
Form V2-ButanolDiethyl etherDSC peak at 126–132°C; FTIR at 623, 1374 cm⁻¹
Form VI1-PropanolMethyl t-butyl etherOily residue post-evaporation

Degradation Pathways

Clopidogrel hydrogensulfate undergoes selective oxidation in the presence of peroxymonosulfate (PMS) and halides:

  • Mechanism : Reactive halogen species (HOX) mediate halogenation at the thiophene ring (C-2) and N-oxide formation in the piperidine group .

  • Products :

    • DP-3a : Monochlorinated intermediate.

    • DP-4a : Chlorinated N-oxide derivative (Figure 4D in ).

Table 3: Degradation Products and Conditions

ProductReagentsSolventKey Structural Features
DP-3aPMS, NaClAcetonitrile/H₂OC-2 chlorination
DP-4aPMS, NaBrAcetonitrile/H₂ON-oxide, C-2 bromination
DP-6PMS (no halide)AcetonitrileNon-halogenated N-OH intermediate

Racemization and Resolution

The Chinese patent CN110776519A details a process for Form II synthesis:

  • Racemization : (+) Clopidogrel free alkali is treated with levo-camphorsulfonic acid in acetone to form a diastereomeric salt .

  • Hydrolysis : Sodium carbonate liberates enantiomerically pure free alkali, which is sulfonated to yield Form II .

Critical Parameters :

  • Temperature : 45°C during formaldehyde reaction .

  • Solvents : Dichloromethane for extraction; acetone for crystallization .

Crystallographic Insights

  • Form I : Monoclinic space group P1₂₁1 with unit cell parameters a = 10.43 Å, b = 15.33 Å, c = 12.63 Å .

  • Conformation : Trans arrangement of H-N1-C8(chiral)-H fragment in tetrahydropyridine ring .

Applications De Recherche Scientifique

Pharmacological Properties

(S)-(+)-Clopidogrel Hydrogensulfate functions primarily as a selective P2Y12 receptor antagonist. This mechanism is vital for inhibiting adenosine diphosphate (ADP)-induced platelet aggregation, thereby reducing thrombotic events. The compound requires bioactivation to exert its antiplatelet effects, which is a critical aspect of its pharmacological profile .

Table 1: Key Pharmacological Properties of this compound

PropertyDescription
Chemical Name(S)-(+) Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate hydrogen sulfate
Mechanism of ActionSelective P2Y12 receptor antagonist
Bioactivation RequirementYes
Antiplatelet ActivityInhibits ADP-induced platelet aggregation

Clinical Applications

This compound is predominantly utilized in clinical settings to prevent cardiovascular complications such as myocardial infarction and stroke. It is often administered in conjunction with acetylsalicylic acid for enhanced antiplatelet efficacy.

Case Studies and Clinical Trials

Numerous studies have evaluated the effectiveness of this compound in various patient populations:

  • Antiplatelet Effectiveness : A study comparing this compound with clopidogrel besylate demonstrated no significant differences in antiplatelet response among patients with stable coronary artery disease. Both formulations exhibited comparable effects on platelet reactivity and inhibition rates .
  • Bioequivalence Studies : Research assessing the bioequivalence of different formulations of clopidogrel has shown that this compound maintains similar pharmacokinetic profiles to its counterparts, ensuring consistent therapeutic outcomes across different populations .
  • Safety Profiles : Adverse events associated with this compound have been reported to be minimal and comparable to alternative formulations. Common side effects include increased liver enzymes and gastrointestinal disturbances, but these are generally not severe .

Comparative Studies

A retrospective study involving 150 patients previously treated with this compound who transitioned to clopidogrel besylate highlighted the importance of monitoring platelet aggregation responses. The study found that while both treatments were effective, individual patient responses varied significantly based on genetic polymorphisms affecting drug metabolism .

Table 2: Summary of Comparative Studies on Clopidogrel Formulations

Study FocusFindings
Antiplatelet ResponseNo significant difference between formulations
Patient PopulationStable coronary artery disease
Genetic FactorsVariability in response linked to CYP2C19 polymorphisms

Mécanisme D'action

Clopidogrel hydrogensulfate is a prodrug that requires activation by the cytochrome P450 enzyme system, primarily CYP2C19. Once activated, it irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP from binding and activating the glycoprotein GPIIb/IIIa complex. This inhibition prevents platelet aggregation and reduces the risk of clot formation .

Comparaison Avec Des Composés Similaires

Clopidogrel Besylate (CB)

Clopidogrel besylate (CB), approved in 2008, is an alternative salt form with benzenesulfonic acid. A crossover study in healthy volunteers compared CHS and CB using whole-blood impedance aggregometry and flow cytometry:

  • Efficacy : Both salts showed equivalent inhibition of ADP-induced platelet aggregation (CD62P expression) at 75 mg/day .
  • Variability : High inter- and intra-individual variability was observed for both salts, with some subjects responding better to one salt over the other .
Parameter CHS CB
Salt Anion Hydrogensulfate Besylate (benzenesulfonate)
Bioavailability High Comparable
Inter-Variability High High
Polymorphs Multiple (e.g., Form I) Limited data
Formulation Stability Improved via SDs Less studied

Ticlopidine

Ticlopidine, an earlier thienopyridine, shares CHS's mechanism but has a distinct safety profile:

  • Efficacy : Ticlopidine is less potent, requiring twice-daily dosing, and is associated with severe neutropenia .
  • Metabolism : Unlike CHS (a prodrug requiring CYP2C19 activation), ticlopidine is metabolized via CYP2B6, leading to drug-drug interaction differences .

Polymorphic Forms of CHS

CHS exists in multiple crystalline forms, each with unique physicochemical properties:

  • Form I: Monoclinic structure with high thermal stability, widely used in commercial formulations .
  • Patented Forms : Alternative polymorphs (e.g., U.S. Patent 6,429,210) aim to enhance solubility or processing but lack clinical superiority data .

Research Findings and Clinical Implications

  • Dissolution Performance : CHS SDs with povidone (1:5 ratio) achieve >90% dissolution, critical for rapid onset in acute coronary syndromes .
  • CYP2C19 Dependence : Both CHS and CB require CYP2C19 for activation, making them susceptible to genetic polymorphisms that reduce efficacy in ~30% of patients .

Activité Biologique

(S)-(+)-Clopidogrel hydrogensulfate, commonly known as clopidogrel, is a thienopyridine derivative primarily used as an antiplatelet medication. It is a selective and high-affinity antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Clopidogrel is metabolized in the liver to its active form through a series of enzymatic reactions primarily involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. This action is critical in preventing thrombotic events in patients with cardiovascular diseases.

  • Bioactivation : Clopidogrel requires metabolic activation to exert its antiplatelet effects. The process involves the conversion of clopidogrel to its thiol metabolite via CYP450 enzymes, which then binds to the P2Y12 receptor .

Pharmacokinetics

The pharmacokinetic profile of clopidogrel hydrogensulfate reveals important information regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : Clopidogrel is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours.
  • Bioavailability : The bioavailability of clopidogrel is approximately 50%, influenced by first-pass metabolism.
  • Half-life : The elimination half-life of the active metabolite is around 30 minutes; however, the antiplatelet effect lasts longer due to irreversible binding to platelets.

Clinical Efficacy

Clopidogrel has been extensively studied in various clinical trials, demonstrating significant efficacy in reducing cardiovascular events:

  • CURE Trial : This trial showed that clopidogrel combined with aspirin significantly reduced the risk of major cardiovascular events (myocardial infarction, stroke) compared to aspirin alone (9.3% vs. 11.4% for the composite outcome) .
  • CLARITY Trial : In patients with ST-elevation myocardial infarction (STEMI), clopidogrel treatment led to a 36% reduction in the odds of occluded infarct-related artery compared to placebo .

Safety Profile

While clopidogrel is effective in preventing thrombotic events, it is associated with certain risks:

  • Bleeding Risks : The CURE trial reported a higher incidence of major bleeding episodes in patients treated with clopidogrel (3.7%) compared to placebo (2.7%) .
  • Drug Interactions : Clopidogrel's efficacy can be affected by concurrent use of other medications that inhibit CYP2C19 or CYP3A4, leading to reduced activation and increased risk of cardiovascular events .

Comparative Studies

Recent studies have compared the biological activity and efficacy of different formulations of clopidogrel:

StudyComparisonKey Findings
Zahno et al. Clopidogrel hydrogensulfate vs. clopidogrel besylateNo significant differences in antiplatelet effects; high interindividual variability observed.
Pharmacokinetics Study Two formulations under fed and fasted conditionsBoth formulations showed bioequivalence; however, absorption rates varied based on food intake.

Case Studies

  • Case Study on Drug Interactions : A patient on clopidogrel experienced recurrent cardiovascular events due to concurrent use of omeprazole, a CYP2C19 inhibitor. Adjusting medication led to improved outcomes.
  • Hepatotoxicity Investigation : Research indicated that the reactive metabolites of clopidogrel could induce oxidative stress and apoptosis in liver cells when activated by CYP3A4 .

Q & A

Basic: What are the critical steps in synthesizing enantiomerically pure (S)-(+)-Clopidogrel Hydrogensulfate?

Answer:
The synthesis involves enantiomeric resolution of intermediates and controlled alkylation/cyclization reactions. Key steps include:

  • Enantiomeric separation : Using (+)-10-camphorsulfonic acid to resolve 2-(2-chlorophenyl)glycine into the (S)-enantiomer .
  • Esterification : Conversion to the methyl ester using methanol-HCl, followed by optical purification .
  • Alkylation and cyclization : Reaction with 2-(2-bromoethyl)thiophene to form the thienopyridine core, followed by formaldehyde-mediated cyclization and sulfuric acid salt formation .
  • Quality control : Pharmacopeial standards (e.g., USP) require HPLC and chiral chromatography to confirm enantiomeric purity (>99%) .

Basic: How do researchers assess the stability and dissolution profile of this compound in solid dispersions?

Answer:

  • In vitro dissolution testing : Samples are prepared with hydrophilic polymers (e.g., poloxamer 407, copovidone) at API/polymer ratios (1:1 to 1:9). Dissolution is measured in pH 6.8 buffer, with ≥80% release at 60 min as the acceptance criterion .
  • Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor crystallinity via XRPD and chemical degradation via HPLC .
  • Storage recommendations : Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfate ester .

Advanced: How do salt forms (e.g., hydrogensulfate vs. besylate) impact bioequivalence and antiplatelet efficacy?

Answer:

  • Pharmacokinetic differences : A randomized crossover study in healthy subjects showed clopidogrel hydrogensulfate and besylate salts have comparable AUC and Cmax but differ in Tmax (1.5 vs. 2.0 hrs) due to solubility variations .
  • Antiplatelet activity : Ex vivo ADP-induced platelet aggregation tests revealed no significant differences in inhibition rates (85–90% at 24 hrs) between salts .
  • Methodological note : Bioequivalence studies must use standardized ADP concentrations (20 µM) and light transmission aggregometry to minimize inter-lab variability .

Advanced: What analytical strategies resolve contradictions in degradation product identification under stress conditions?

Answer:

  • Multi-technique approach :
    • GC/MS : Identifies volatile degradation byproducts (e.g., thiophene derivatives) formed under oxidative stress .
    • FTIR and NMR : Confirm structural changes (e.g., sulfate ester hydrolysis) via shifts in S=O (1250 cm⁻¹) and δ<sup>1</sup>H NMR (3.3 ppm for methyl ester) .
    • Forced degradation protocols : Expose the compound to 0.1M HCl (acidic hydrolysis), 3% H2O2 (oxidative), and UV light (photolytic) to simulate degradation pathways .

Basic: Which methods ensure enantiomeric purity during this compound synthesis?

Answer:

  • Chiral chromatography : USP methods use a Chiralpak AD-H column with n-hexane:ethanol:diethylamine (80:20:0.1) to resolve (R)- and (S)-enantiomers .
  • Polarimetry : Specific optical rotation ([α]D<sup>20</sup> = +55° to +59° in methanol) confirms enantiomeric excess .
  • Process controls : Limit (R)-enantiomer to <0.1% via fractional crystallization with (+)-camphorsulfonic acid .

Advanced: How can researchers optimize solid dispersion formulations to address poor aqueous solubility?

Answer:

  • Polymer screening : Test poloxamer 407, macrogol 6000, and copovidone at ratios up to 1:9 (API:polymer). Copovidone at 1:5 shows optimal amorphous stabilization (Tg > 60°C) and dissolution .
  • Melt extrusion vs. spray drying : Melt extrusion at 120°C improves polymer miscibility but risks thermal degradation; spray drying preserves API stability but requires solvent removal validation .
  • Dissolution media selection : Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions to predict in vivo performance .

Advanced: How to address discrepancies in pharmacokinetic data between preclinical and clinical studies?

Answer:

  • Species-specific metabolism : Mice show higher CYP2C19-mediated activation of the prodrug than humans. Use humanized liver mouse models for preclinical trials .
  • Dose normalization : Adjust for body surface area (e.g., 10 mg/kg in rats ≈ 75 mg in humans) and account for enterohepatic recirculation .
  • Population PK modeling : Incorporate covariates (e.g., CYP2C19 genotype, age) to explain inter-individual variability in AUC and platelet inhibition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.